FDA Regulatory Classification: Category II (Not Safe) at ≥5% for Padimate A Versus Category I (Safe and Effective) for Padimate O
Under the FDA's Over-the-Counter Sunscreen Tentative Final Monograph (TFM, May 12, 1993), pentyl 4-(dimethylamino)benzoate (Padimate A) was explicitly removed from Category I (safe and effective) sunscreen ingredients and classified as Category II (not safe) at concentrations of 5% and higher, and Category III (insufficient data) at concentrations below 5% [1]. In the same TFM, the FDA concluded that the closest structural analog, Padimate O (octyl dimethyl PABA), 'is a safe and effective OTC sunscreen ingredient' and retained it as a Category I ingredient with a maximum approved concentration of 8% [1][2]. The FDA stated it 'cannot determine a safe level' of Padimate A 'from the information available,' marking a categorical regulatory rejection of this specific ester [1].
| Evidence Dimension | FDA OTC sunscreen monograph regulatory classification |
|---|---|
| Target Compound Data | Category II (not safe) at ≥5%; Category III (insufficient data) at <5%; never approved for sunscreen use in the US |
| Comparator Or Baseline | Padimate O: Category I (safe and effective) at up to 8% concentration |
| Quantified Difference | Categorical exclusion vs. full regulatory acceptance within the same drug monograph framework |
| Conditions | FDA OTC Sunscreen Tentative Final Monograph, Federal Register, May 12, 1993; based on phototoxicity studies, nitrosamine analysis, and safety review |
Why This Matters
For any formulation or procurement decision involving a PABA-ester UVB filter, the regulatory status alone disqualifies Padimate A as a substitute for Padimate O in OTC sunscreen drug products marketed in the United States.
- [1] Pink Sheet / Citeline. FDA's OTC Sunscreen Tentative Final Monograph Drops Padimate A. May 17, 1993. Details FDA TFM classification: Padimate A Category II (≥5%), Padimate O Category I (up to 8%). View Source
- [2] DrugBank. Padimate O. DrugBank Accession Number DB11570. Notes maximum FDA-approved concentration of 8%. View Source
